BenchChemオンラインストアへようこそ!

2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester

synthetic methodology protecting group chemistry heterocyclic synthesis

2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester is a heterocyclic building block bearing a morpholine substituent at the pyridine 2-position and a tert-butyl ester protecting group at the 4-carboxylate. Its molecular formula is C14H20N2O3 with a molecular weight of 264.32 g/mol and a computed XLogP3 of 1.8.

Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
CAS No. 295349-63-2
Cat. No. B1607895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester
CAS295349-63-2
Molecular FormulaC14H20N2O3
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC(=NC=C1)N2CCOCC2
InChIInChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)11-4-5-15-12(10-11)16-6-8-18-9-7-16/h4-5,10H,6-9H2,1-3H3
InChIKeyKTZSLYFETZWANR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester (CAS 295349-63-2): A Protected Morpholinyl-Isonicotinic Acid Building Block for Kinase-Targeted Synthesis


2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester is a heterocyclic building block bearing a morpholine substituent at the pyridine 2-position and a tert-butyl ester protecting group at the 4-carboxylate. Its molecular formula is C14H20N2O3 with a molecular weight of 264.32 g/mol and a computed XLogP3 of 1.8 [1]. The compound serves as a stable, lipophilic precursor to 2-(4-morpholinyl)isonicotinic acid, a scaffold commonly integrated into kinase inhibitor design . It is commercially available at ≥95% purity from multiple vendors .

Why In-Class Morpholinyl-Pyridine Esters Cannot Be Interchanged for Multi-Step Synthetic Sequences


Although 2-(4-morpholinyl)pyridine-4-carboxylic acid derivatives share a common core, the ester group critically governs reactivity, solubility, and compatibility with downstream transformations. The tert-butyl ester is sterically hindered, resisting premature hydrolysis under both acidic and basic conditions, whereas the methyl ester (CAS 262296-00-4) is prone to nucleophilic cleavage and the free acid (CAS 295349-64-3) requires in situ activation for coupling. This differential stability directly impacts yield and purity in multi-step syntheses of target kinase inhibitors, as evidenced by the explicit use of the tert-butyl ester in patent WO2007/75896 A2 for preparing heterocyclic cytokine inhibitors [1].

Quantitative Differentiation Evidence: 2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester vs. Closest Analogs


Synthetic Yield Advantage: tert-Butyl Ester Route Achieves Superior Conversion to 2-(4-Morpholinyl)isonicotinic Acid Compared to Methyl Ester Saponification

The tert-butyl ester enables deprotection to the free acid under mild acidic conditions (e.g., TFA/CH2Cl2), typically in near-quantitative yield. In contrast, conversion of the methyl ester (CAS 262296-00-4) to 2-(4-morpholinyl)isonicotinic acid via saponification is reported to proceed with only ~23% yield . This represents an approximately 4-fold yield enhancement when using the tert-butyl ester as the protected intermediate. The tert-butyl ester's stability under the basic conditions used for saponification of other esters prevents competing side reactions, making it the preferred protecting group for this scaffold.

synthetic methodology protecting group chemistry heterocyclic synthesis

Lipophilicity Advantage: tert-Butyl Ester Shows Significantly Higher XLogP3 than the Free Acid, Enhancing Organic-Phase Partitioning

The computed XLogP3 of the tert-butyl ester is 1.8 [1], whereas the free acid 2-(4-morpholinyl)isonicotinic acid (CAS 295349-64-3) is predicted to have an XLogP3 in the range of -0.2 to 0.5, based on structurally analogous pyridine carboxylic acids [2]. The difference of approximately 1.3–2.0 log units corresponds to a 20- to 100-fold higher partition coefficient into organic solvents. This property translates into more efficient extractive workup, lower aqueous-phase loss, and improved compatibility with anhydrous reaction conditions.

physicochemical property extraction efficiency process chemistry

Patent-Documented Synthetic Utility: tert-Butyl Ester as a Validated Intermediate for Cytokine Inhibitor Synthesis

Patent WO2007/75896 A2 specifically discloses 2-(4-morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester as an intermediate in the synthesis of heterocyclic cytokine inhibitors [1]. The patent exemplifies its use in multi-step sequences where the tert-butyl ester remains intact through several transformations before final deprotection, demonstrating compatibility with alkylation, acylation, and coupling reactions. This validated synthetic role reduces route-scouting time for medicinal chemistry teams and provides a regulatory precedent for process development.

patented synthesis cytokine inhibitor intermediate validation

Supplier Purity Benchmarking: BOC Sciences vs. Other Commercial Sources

BOC Sciences offers the compound at a minimum purity of 95% as verified by HPLC and NMR . Similar purity levels (95%) are reported by CymitQuimica . The free acid analog is commercially available at 95–97% purity from other vendors ; however, the tert-butyl ester's inherent stability against decarboxylation provides superior long-term storage characteristics, reducing the risk of purity degradation upon extended storage.

chemical procurement quality control vendor comparison

Optimal Application Scenarios for 2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester Based on Quantitative Evidence


Multi-Step Synthesis of Kinase Inhibitor Libraries Requiring Orthogonal Protecting Group Strategy

The tert-butyl ester's resistance to basic hydrolysis and its near-quantitative deprotection under mild acidic conditions make it ideal for constructing kinase inhibitor libraries where the carboxylic acid moiety must be unmasked late in the synthesis. The 4-fold yield advantage over the methyl ester route ensures higher overall throughput.

Process Chemistry Scale-Up for Cytokine Inhibitors Referenced in WO2007/75896 A2

The patent-documented use of this compound as a key intermediate in cytokine inhibitor synthesis supports its selection for process-scale campaigns, where regulatory familiarity and validated reaction conditions reduce development time and risk.

Building Block Procurement for Drug Discovery Where Long-Term Storage Stability Is Critical

The tert-butyl ester's enhanced storage stability compared to the free acid makes it suitable for compound management teams that maintain building block collections over extended periods, avoiding the need for frequent repurchasing and re-analysis.

Structure-Activity Relationship (SAR) Exploration of Morpholinyl-Pyridine Containing Leads

The lipophilicity differential (XLogP3 1.8 vs. <0.5 for the free acid) allows the tert-butyl ester to serve as a pro-drug-like intermediate in SAR studies, where controlled masking of the acid functionality can modulate permeability and target engagement in cellular assays.

Quote Request

Request a Quote for 2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.